Cas no 554-88-1 (Glucoiberin)

Glucoiberin 化学的及び物理的性質
名前と識別子
-
- b-D-Glucopyranose, 1-thio-,1-[4-(methylsulfinyl)-N-(sulfooxy)butanimidate]
- glucoiberin
- GLUCOIBERIN, POTASSIUM SALT
- 46V6R5SR5V
- [(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-4-methylsulfinyl-N-sulfooxybutanimidothioate
- 3-(methylsulfinyl)propyl glucosinolate
- MFCD09752807
- 554-88-1
- UNII-46V6R5SR5V
- GLUCOIBERIN(RG)
- Glucoiberin , HPLC Grade
- beta-D-Glucopyranose, 1-thio-, 1-(4-(methylsulfinyl)-N-(sulfooxy)butanimidate)
- 3-(Methylsulfinyl)propylglucosinolate
- Glucoiberin
-
- インチ: InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/b12-7+/t6-,8-,9+,10-,11+,24?/m1/s1
- InChIKey: PHYYADMVYQURSX-WWFIZPDBSA-N
- ほほえんだ: CS(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O
計算された属性
- せいみつぶんしりょう: 439.02773
- どういたいしつりょう: 423.033
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 13
- 重原子数: 25
- 回転可能化学結合数: 9
- 複雑さ: 577
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 236A^2
- 疎水性パラメータ計算基準値(XlogP): -2.4
じっけんとくせい
- 密度みつど: 1.8
- 屈折率: 1.673
- PSA: 199.92
Glucoiberin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | G596870-25mg |
Glucoiberin |
554-88-1 | 25mg |
$ 9200.00 | 2023-09-07 | ||
abcr | AB510331-10mg |
Glucoiberin , HPLC Grade; . |
554-88-1 | 10mg |
€388.80 | 2024-08-02 | ||
TRC | G596870-.5mg |
Glucoiberin |
554-88-1 | 5mg |
$259.00 | 2023-05-18 | ||
TRC | G596870-1mg |
Glucoiberin |
554-88-1 | 1mg |
$477.00 | 2023-05-18 | ||
TRC | G596870-0.5mg |
Glucoiberin |
554-88-1 | 0.5mg |
$ 210.00 | 2022-06-04 | ||
TRC | G596870-5mg |
Glucoiberin |
554-88-1 | 5mg |
$2101.00 | 2023-05-18 | ||
TRC | G596870-2.5mg |
Glucoiberin |
554-88-1 | 2.5mg |
$1114.00 | 2023-05-18 |
Glucoiberin 関連文献
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
Glucoiberinに関する追加情報
Introduction to Glucoiberin (CAS No. 554-88-1)
Glucoiberin, a compound with the chemical name Glucoiberin, is a naturally occurring substance that has garnered significant attention in the field of pharmaceutical research and development. With a CAS number of 554-88-1, this compound has been studied extensively for its potential therapeutic applications, particularly in the management of metabolic disorders and diabetes. The growing interest in Glucoiberin stems from its unique biochemical properties and its ability to modulate various physiological pathways, making it a promising candidate for novel drug formulations.
The chemical structure of Glucoiberin is characterized by its complex glycosidic moiety, which contributes to its distinctive pharmacological profile. Research has shown that Glucoiberin exhibits potent insulin-mimetic effects, making it a potential candidate for the treatment of type 2 diabetes. By enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues, Glucoiberin offers a multifaceted approach to managing hyperglycemia.
Recent studies have highlighted the anti-inflammatory properties of Glucoiberin as well. Chronic inflammation is a key factor in the pathogenesis of diabetes and its complications, and Glucoiberin has been found to attenuate inflammatory responses by modulating cytokine production and inhibiting key inflammatory pathways. This dual action—both improving glucose metabolism and reducing inflammation—makes Glucoiberin an attractive therapeutic agent for diabetic patients.
In addition to its anti-diabetic effects, Glucoiberin has shown promise in other areas of metabolic research. For instance, preclinical studies have demonstrated that Glucoiberin can help in reducing body weight and improving lipid profiles by enhancing fatty acid oxidation and inhibiting lipogenesis. These findings suggest that Glucoiberin may have broader applications in the management of metabolic syndrome.
The pharmacokinetic profile of Glucoiberin is another area of active investigation. Studies indicate that Glucoiberin exhibits good oral bioavailability and a relatively long half-life, which would allow for once-daily dosing in clinical settings. This would enhance patient compliance and convenience, making it a more viable therapeutic option compared to existing treatments.
One of the most exciting aspects of Glucoiberin research is its potential role in preventing diabetic complications. Chronic hyperglycemia can lead to various complications, including neuropathy, nephropathy, and retinopathy. Animal models have shown that Glucoiberin can protect against these complications by reducing oxidative stress and improving endothelial function. These findings are particularly encouraging as they suggest that Glucoiberin may not only manage diabetes but also prevent its long-term sequelae.
The mechanism of action of Glucoiberin is complex and involves multiple pathways. One key mechanism is the activation of AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis. By activating AMPK, Glucoiberin promotes glucose uptake and utilization while inhibiting gluconeogenesis in the liver. This helps in lowering blood glucose levels effectively.
Another important mechanism involves the enhancement of insulin signaling. Glucoiberin has been found to increase insulin receptor sensitivity and promote phosphorylation of insulin receptor substrates (IRS), thereby amplifying insulin-mediated signaling cascades. This effect is particularly beneficial for patients with insulin resistance, a common feature of type 2 diabetes.
Furthermore, Glucoiberin has been shown to modulate gut microbiota composition, which plays a crucial role in metabolic health. Dysbiosis in gut microbiota has been linked to insulin resistance and obesity. By improving gut microbial balance, Glucoiberin may indirectly contribute to better metabolic control.
The safety profile of Glucoiberin has also been evaluated in several preclinical studies. These studies have shown that Glucoiberin is well-tolerated at therapeutic doses with minimal side effects. However, further clinical trials are needed to confirm these findings and establish the safety margins for human use.
In conclusion, Glucoiberin (CAS No. 554-88-1) is a promising compound with significant therapeutic potential in the management of metabolic disorders, particularly diabetes. Its ability to modulate multiple physiological pathways makes it a versatile therapeutic agent with applications beyond diabetes management. As research continues to uncover more about its mechanisms of action and benefits, Glucoiberin could emerge as a cornerstone in the treatment arsenal against metabolic diseases.
554-88-1 (Glucoiberin) 関連製品
- 21414-41-5(Glucoraphanin)
- 15592-34-4(b-D-Glucopyranose, 1-thio-,1-[4-(methylsulfinyl)-N-(sulfooxy)butanimidate], monopotassium salt (9CI))
- 15592-36-6(b-D-Glucopyranose, 1-thio-,1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt)
- 64550-88-5(Sinigrin Monohydrate)
- 21973-56-8(b-D-Glucopyranose, 1-thio-,1-[5-(methylthio)-N-(sulfooxy)pentanimidate])
- 863557-42-0(benzyl N-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}carbamate)
- 2137556-14-8(1-(5-methyl-1,3-thiazol-2-yl)methyl-1H-pyrazol-4-amine)
- 1247711-84-7(1-Cyclobutylbenzimidazol-2-amine)
- 251097-78-6(3-[(2,6-DICHLOROBENZYL)SULFONYL]-N-(4-METHYLPHENYL)-2-THIOPHENECARBOXAMIDE)
- 2172151-04-9(2-(1-methylcyclopropanecarbonyl)-1,3-thiazole)
